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OVA Peptide (323-339)

Cat. No.: B13384289
M. Wt: 1773.9 g/mol
InChI Key: GSSMIHQEWAQUPM-UHFFFAOYSA-N
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Description

Significance as an Immunodominant Epitope Derived from Ovalbumin Protein

Ovalbumin peptide (323-339) is recognized as a major immunodominant epitope of the full-length ovalbumin (OVA) protein. creative-diagnostics.comcymitquimica.com This means that during an immune response to ovalbumin, the immune system, particularly T cells, preferentially recognizes and responds to this specific peptide fragment. creative-diagnostics.com It is a major Major Histocompatibility Complex (MHC) class II-restricted T-cell epitope, primarily binding to the I-Ad molecule in mice. jpt.cominvivogen.cominvivogen.com This binding is a critical first step in the activation of CD4+ T helper cells, which play a central role in orchestrating adaptive immune responses. creative-diagnostics.comlifetein.com

The interaction between OVA(323-339) and the MHC class II molecule I-Ad has been a subject of detailed investigation. Studies have revealed that the peptide can bind to I-Ad in multiple, functionally distinct registers. acs.orgnih.govplos.org This means that different segments of the peptide can sit within the binding groove of the MHC molecule, leading to the presentation of different amino acid side chains to T-cell receptors. This has been shown to result in distinct T-cell responses, demonstrating the complexity of a single peptide's interaction with the immune system. nih.gov For instance, the DO11.10 T-cell hybridoma, a widely used model, recognizes a specific, less stable binding register of the peptide. plos.org

Role as a Model Antigen in Immunological Studies

The well-defined nature of ovalbumin peptide (323-339) and its potent immunogenicity have established it as a critical model antigen in a wide array of immunological studies. lifetein.com Its use allows researchers to investigate fundamental processes of the immune system in a controlled and reproducible manner.

Key research applications of OVA(323-339) as a model antigen include:

T-cell Activation and Differentiation: The peptide is extensively used to stimulate antigen-specific T cells in various assays. jpt.com This allows for detailed studies into the mechanisms of CD4+ T-cell activation, proliferation, and differentiation into different functional subsets, such as Th1 and Th2 cells. nih.gov For example, studies have shown that different epitopes within the OVA(323-339) peptide can drive CD4+ T cells towards either a Th1 or Th2 phenotype. nih.gov

Antigen Processing and Presentation: As a defined peptide epitope, OVA(323-339) is instrumental in studying how antigen-presenting cells (APCs), like dendritic cells, process and present antigens via the MHC class II pathway. lifetein.com This provides insights into the cellular and molecular events that initiate adaptive immune responses.

Allergy and Tolerance Research: Given its role as an allergen epitope, OVA(323-339) is a key tool in models of IgE-mediated hypersensitivity and food allergies. creative-diagnostics.commayflowerbio.comgenscript.com It can be used to induce allergic responses, such as airway hyperresponsiveness and lung inflammation, in animal models. nih.govsb-peptide.comaai.orgaai.org Conversely, it is also used to study mechanisms of immune tolerance, where oral administration of the peptide has been shown to suppress systemic Th2 responses. nih.gov

Vaccine and Immunotherapy Development: The peptide is utilized in preclinical studies for the development of vaccines and immunotherapies. lifetein.comsb-peptide.com By incorporating OVA(323-339) into experimental vaccine formulations, researchers can assess the efficacy of different adjuvants and delivery systems in eliciting specific T-cell responses.

The table below summarizes key research findings related to the use of Ovalbumin peptide (323-339) in immunological studies.

Research FocusKey FindingsReferences
MHC Binding Binds to MHC class II I-Ad in multiple, functionally distinct registers. acs.orgnih.govplos.org
T-Cell Response Accounts for a significant portion (60-70%) of the T-cell response to whole ovalbumin. creative-diagnostics.com
T-Cell Differentiation Different epitopes within the peptide can induce differentiation into Th1 or Th2 cells. nih.gov
Allergy Models Induces Th2-dominant immune responses and allergic inflammation in mice. creative-diagnostics.comnih.govsb-peptide.com
Immune Tolerance Oral administration can suppress systemic Th2 responses. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H120N26O25 B13384289 OVA Peptide (323-339)

Properties

Molecular Formula

C74H120N26O25

Molecular Weight

1773.9 g/mol

IUPAC Name

4-[2-[[2-[2-[2-[[2-[[2-[2-[[5-amino-2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-5-[[1-[[4-amino-1-[[1-[[1-[[2-[(4-carbamimidamido-1-carboxybutyl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)

InChI Key

GSSMIHQEWAQUPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N

Origin of Product

United States

Molecular Mechanisms of Antigen Presentation and T Cell Recognition

Major Histocompatibility Complex (MHC) Class II Binding Characteristics

The binding of Ovalbumin peptide(323-339) to MHC class II molecules is a pivotal event in the activation of CD4+ T helper cells. This interaction is characterized by specific binding to certain MHC alleles, complex kinetics, and the utilization of multiple binding registers, all of which can be modulated by residues flanking the core epitope.

Ovalbumin peptide(323-339) is a well-established immunodominant epitope that binds specifically to the H2-IAd MHC class II molecule in murine models. jpt.com This specificity is fundamental to its use in studying T-cell responses in BALB/c mice, which carry the H-2d haplotype. plos.org The peptide-MHC complex forms a stable entity on the surface of antigen-presenting cells, ready for interrogation by T-cell receptors. nih.gov The crystal structure of the I-Ad molecule in complex with Ovalbumin peptide(323-339) has been resolved, providing detailed insights into the molecular basis of this specific interaction. nih.govrcsb.org

The interaction between Ovalbumin peptide(323-339) and I-Ad is a dynamic process with distinct kinetic properties. Studies using fluorescently labeled peptides have shown that the binding process is slow, with a half-time of approximately 32 hours at neutral pH and 37°C. nih.gov This slow binding is thought to be limited by the slow dissociation of previously bound peptides from the MHC groove. nih.gov The dissociation kinetics are also slow, contributing to the stability of the peptide-MHC complex once formed. nih.gov The pH of the environment significantly influences these dynamics; at an acidic pH of 5.0, the half-times for both peptide binding and dissociation are about seven times shorter than at pH 7.0. nih.gov Furthermore, the stability of different binding registers of the peptide varies, with some forming more long-lived and stable complexes with I-Ad than others. plos.org

Table 1: Kinetic Parameters of Ovalbumin peptide(323-339) Interaction with I-Ad
ParameterConditionValueReference
Binding Half-TimepH 7.0, 37°C~32 hours nih.gov
Binding/Dissociation Half-TimepH 5.0 vs. pH 7.0~7 times shorter at pH 5.0 nih.gov
Complex StabilitypH 5.0Unstable, dissociates into α and β chains (t1/2 ~7 hours) nih.gov

A remarkable feature of the Ovalbumin peptide(323-339) interaction with I-Ad is its ability to bind in multiple, functionally distinct registers. nih.govacs.org This means that different segments of the same peptide can occupy the peptide-binding groove of the MHC molecule, leading to the display of different sets of amino acid side chains to T-cells. nih.gov At least three, and possibly four, distinct binding registers have been identified for this peptide. plos.orgnih.govorigene.comeurogentec.commobitec.com These registers can have different stabilities and can be recognized by different T-cell clones. plos.orgnih.govacs.org For example, one study identified two registers, encompassed by the shorter peptides Ova(323-335) and Ova(325-336), which were found to dissociate from I-Ad with distinct kinetics. nih.govacs.org The existence of multiple binding registers adds a layer of complexity to the immune response against this single peptide. nih.gov

Table 2: Identified Binding Registers of Ovalbumin peptide(323-339) within I-Ad
Register Name/ResiduesCharacteristicsReference
Register 1 (e.g., 324–332)Forms the most kinetically stable complex. plos.org
Register 3 (e.g., 327–335)Long-lived and stable. plos.org
Register 4 (e.g., 329–337)Recognized by the DO11.10 T-cell hybridoma; considered the least stable. plos.org
Alternate Register (e.g., 325-336)Functionally distinct from the register defined by residues 323-335. nih.govacs.org

The residues flanking the core MHC-binding motif of Ovalbumin peptide(323-339) play a crucial role in both MHC binding and subsequent T-cell stimulation. plos.org N-terminal flanking residues, in particular, have been shown to be critical for the activity of certain registers. For instance, the weakly binding register recognized by the DO11.10 T-cell is stabilized by the presence of N-terminal flanking residues that are active in MHC binding. plos.orgnih.gov Specifically, the wild-type residues 325–327 (QAV) were found to be necessary for the complete activation of the DO11.10 hybridoma. plos.orgnih.gov Truncation of these N-terminal residues can dramatically reduce the peptide's activity. plos.org This demonstrates that the context in which a core epitope is presented is vital for its immunogenicity.

T-Cell Receptor (TCR) Specificity and Recognition

The recognition of the Ovalbumin peptide(323-339)-I-Ad complex by a T-cell receptor is a highly specific interaction that triggers T-cell activation. This specificity is determined by key amino acid residues within the peptide that make direct contact with the TCR.

Studies using truncated peptides and single amino acid substitutions have identified the key residues within Ovalbumin peptide(323-339) that are critical for TCR contact. For the DO11.10 T-cell, which recognizes a C-terminal epitope core (residues 329-337), amino acid 333 has been identified as the primary TCR contact residue. nih.gov Amino acid 331 serves as an important secondary TCR contact residue. nih.gov The importance of other secondary contact residues and the peptide flanking residues can differ between different T-cell clones. nih.gov These findings highlight the precise molecular interactions that govern the specificity of T-cell recognition.

Table 3: Key TCR Contact Residues of Ovalbumin peptide(323-339) for DO11.10 T-cells
Residue PositionRole in TCR ContactReference
333Primary nih.gov
331Secondary nih.gov

Recognition by CD4+ T Helper Cells

Ovalbumin peptide(323-339), with the sequence ISQAVHAAHAEINEAGR, is a well-characterized, immunodominant MHC class II-restricted epitope that is crucial for activating CD4+ T helper cells. creative-diagnostics.comlifetein.com This activation is fundamental to orchestrating adaptive immune responses. creative-diagnostics.com The recognition process is highly specific, depending on the formation of a trimolecular complex involving the peptide, an MHC class II molecule (such as I-A^d in BALB/c mice or I-A^b in C57BL/6 mice), and the T-cell receptor (TCR) on a CD4+ T cell. nih.govplos.orgnih.gov

Studies using T-cell hybridomas, such as DO11.10 and OT-II, have been instrumental in dissecting this recognition. Both DO11.10 (in an H-2^d context) and OT-II (in an H-2^b context) T-cells are specific for a C-terminal epitope within the OVA(323-339) sequence, with the core of this epitope spanning amino acids 329-337. nih.gov Detailed analysis using single amino acid substitutions has identified critical residues for TCR contact. For both DO11.10 and OT-II cells, amino acid 333 (Alanine) was identified as the primary TCR contact residue, with amino acid 331 (Histidine) serving as an important secondary contact point. nih.gov However, the importance of other secondary contact residues and flanking regions of the peptide can differ between T-cell clones, highlighting the fine specificity of the interaction. nih.gov

The table below summarizes the findings on T-cell responses to alanine-substituted peptides, indicating the importance of specific residues for recognition by different T-cell clones.

T-Cell ClonePrimary TCR Contact ResidueImportant Secondary TCR Contact Residues
DO11.10 333 (A)331 (H), 335 (N)
OT-II 333 (A)331 (H)
A6 323 (I), 325 (A), 328 (H), 331 (H)Not specified
A1 328 (H), 331 (H), 333 (A)Not specified

This table is based on data from proliferation assays in response to substituted peptides. nih.govresearchgate.net

Overlapping T-cell Epitopes within Ovalbumin Peptide(323-339)

A significant feature of Ovalbumin peptide(323-339) is its ability to bind to the MHC class II molecule I-A^d in multiple, distinct, and overlapping ways, known as binding registers. nih.govplos.orgnih.gov This means that a single 17-amino acid peptide can be positioned within the MHC binding groove in several alignments, each creating a unique surface for T-cell recognition. This complexity results in a "nested set" of overlapping T-cell epitopes within one peptide sequence. nih.govresearchgate.net

At least three distinct binding registers have been identified for OVA(323-339) binding to I-A^d. nih.govplos.org These registers can be broadly categorized based on the core amino acid sequence that occupies the binding groove. For instance, one study identified an N-terminal epitope, a central epitope, and a C-terminal epitope all within the 323-339 sequence, recognized by different T-cell clones. nih.govresearchgate.net Another study demonstrated that the peptide can bind using two functionally distinct registers, OVA(323-335) and OVA(325-336), which dissociate from the I-A^d molecule with different kinetics and stimulate different T-cell hybridomas. nih.govacs.org

Interestingly, the different registers can elicit distinct T-cell responses. For example, CD4+ T cells from OVA23-3 food allergy model mice tend to recognize the N-terminal region of the peptide, leading to a strong proliferative response and a Th2-phenotype. In contrast, CD4+ T cells from DO11.10 tolerance model mice recognize the C-terminal region, resulting in a milder proliferation and a Th1-skewed response. nih.govtandfonline.com This differential recognition of overlapping epitopes within the same peptide can therefore direct the immune response towards either allergy or tolerance. nih.govtandfonline.comchondrex.com

Antigen Processing Mechanisms

For the Ovalbumin peptide(323-339) epitope to be recognized, the native ovalbumin protein must first be processed by an antigen-presenting cell (APC). This process is governed by specific cellular pathways and can be influenced by the biochemical properties of the antigen itself.

Pathways of Exogenous Antigen Processing and Presentation

The presentation of Ovalbumin peptide(323-339) follows the classical pathway for exogenous antigens. lifetein.com APCs, such as dendritic cells and B lymphocytes, internalize the native ovalbumin protein from the extracellular environment into endocytic vesicles. nih.govnih.gov These vesicles mature, fusing with lysosomes to form endolysosomal compartments. nih.govresearchgate.net

Within these acidic compartments, proteases such as cathepsins degrade the ovalbumin protein into smaller peptide fragments. researchgate.net Concurrently, newly synthesized MHC class II molecules are transported from the endoplasmic reticulum to these same compartments, chaperoned by the invariant chain (Ii). nih.govreactome.org In the endolysosomes, the invariant chain is cleaved, leaving a small fragment called CLIP in the MHC binding groove. nih.gov Specific molecules, such as HLA-DM, facilitate the exchange of CLIP for high-affinity antigenic peptides like OVA(323-339). researchgate.net The stable peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells. nih.govnih.gov

Influence of Protein Stability on Epitope Processing Efficiency

The efficiency of generating and presenting the OVA(323-339) epitope is influenced by the conformational stability of the parent ovalbumin protein. acs.orgacs.org More stable proteins are generally more resistant to proteolysis, which can lead to reduced processing and presentation of their constituent epitopes. acs.org

This was demonstrated using a single-substitution variant of ovalbumin, OVA R339T, which undergoes a structural transition that significantly increases its stability and resistance to proteases. acs.orgacs.org In vitro studies showed that this increased stability resulted in a reduced presentation of the OVA(323-339) epitope. acs.orgacs.org When splenocytes from mice primed with the OVA(323-339) peptide were re-stimulated with different ovalbumin variants, the stabilized loop-inserted form of OVA R339T was less efficient at stimulating an IL-2 response compared to wild-type ovalbumin. acs.org These findings suggest that flexible, less stable regions of a protein are more susceptible to initial proteolytic cleavage, and that increasing the stability of the region surrounding an epitope can decrease its processing efficiency. acs.org Despite this, even highly stable forms of ovalbumin are expected to unfold in the low pH of the late endosome (pH ~4.5), suggesting they can still be processed, albeit less efficiently. acs.orgresearchgate.net

The following table presents data on the restimulation of T-cells with different ovalbumin variants, highlighting the impact of protein stability on antigen presentation.

Stimulating AntigenMean Log EC₅₀Interpretation
Wild-Type OVA 5.9Standard processing efficiency
OVA R339T 5.9Similar efficiency to Wild-Type
Loop-Inserted OVA R339T (Stabilized) 5.0Reduced processing and presentation efficiency

EC₅₀ represents the concentration of antigen required to elicit a half-maximal response. A lower EC₅₀ value indicates greater efficiency. Data from IL-2 ELISpot assays. acs.org

Cellular Requirements for Antigen Processing and Presentation (e.g., Schwann cells)

While professional APCs like dendritic cells are highly efficient at processing and presenting exogenous antigens, other cell types can also present antigens under certain conditions. Schwann cells, the myelinating glia of the peripheral nervous system, can express MHC class II molecules and present peptides to CD4+ T cells. nih.govamsterdamumc.nl

However, studies have shown that Schwann cells have limitations in their antigen processing capabilities. While they can effectively activate proliferation of OVA-specific CD4+ T cells when supplied with the pre-processed Ovalbumin peptide(323-339), they are unable to do so when given the whole ovalbumin protein. nih.govamsterdamumc.nl This indicates that while Schwann cells possess functionally active MHC class II molecules for peptide loading and presentation, they lack the necessary cellular machinery to efficiently process the native exogenous protein into the correct peptide epitope. nih.gov This suggests that their role in antigen presentation may be limited to contexts where peptides are readily available, potentially contributing to pathology in inflammatory neuropathies rather than initiating a primary immune response. nih.gov In contrast, human repair-related Schwann cells in vitro have been shown to possess features typical of professional APCs, including phagocytic ability. biorxiv.org

Cellular Immune Responses Modulated by Ovalbumin Peptide 323 339

CD4+ T-cell Activation and Proliferation

The interaction between OVA(323-339) and its specific T-cell receptor (TCR) on CD4+ T cells initiates a signaling cascade that leads to T-cell activation, proliferation, and the acquisition of effector functions. researchgate.net

The response of T cells to OVA(323-339) is dose-dependent and can be quantified by measuring various parameters, including proliferation and cytokine secretion. nih.govaai.org In one study, OT-II T-cells, which are transgenic for a TCR that recognizes OVA(323-339), were stimulated with the peptide at varying concentrations. plos.org The resulting proliferation and differentiation into T-helper (Th) subsets were assessed, demonstrating that both antigen dose and the cytokine environment dictate the magnitude and nature of the T-cell response. plos.org

Quantitative analysis often involves determining the half-maximal effective concentration (EC50), which represents the concentration of the peptide required to elicit 50% of the maximum response. Research has shown that modifications to the peptide sequence or its flanking residues can significantly alter the EC50 for T-cell activation. plos.orgacs.org For instance, a study using OT-II cells and various OVA protein constructs found that changes affecting the processing and presentation of the 323-339 epitope led to significant differences in the log EC50 values for IL-2 production, a measure of T-cell activation. acs.org Another study noted that a mutated OVA(323-339) peptide required approximately 10-fold higher concentrations to achieve a similar proliferative response in OT-II T cells compared to the wild-type peptide. researchgate.net It has been reported that OVA(323-339) is responsible for 25-35% of the T-cell response to the entire ovalbumin protein in BALB/c mice. mayflowerbio.comsb-peptide.com4adi.comnih.gov

Table 1: Quantitative T-cell Response to Ovalbumin Peptide (323-339) Variants

Cell Type Peptide/Stimulus Measured Response Key Finding
OT-II T-cells Wild-type OVA(323-339) IL-2 Production Baseline response established for comparison. acs.org
OT-II T-cells Mutated OVA R339T LI IL-2 Production Significantly higher EC50 compared to wild-type, indicating reduced potency. acs.org
OT-II T-cells Mutated OVA(323-339) (H331R) Proliferation Required ~10-fold higher concentration for similar activation as wild-type. researchgate.net
DO11.10 hybridoma Truncated/Substituted Peptides IL-2 Secretion Activity is highly dependent on specific N-terminal flanking residues (325-327). plos.org

When splenocytes from mice previously immunized with ovalbumin or OVA(323-339) are re-stimulated with the peptide in vitro, a robust proliferative response is observed. medchemexpress.comnih.gov This is a classic method to assess the generation of an antigen-specific memory T-cell response. Studies have shown that splenocytes from mice sensitized with either the full OVA protein or the OVA(323-339) peptide proliferate when cultured with the full OVA protein. sb-peptide.com4adi.comnih.gov However, a significant proliferative response to the OVA(323-339) peptide itself is primarily seen in splenocytes from mice that were specifically sensitized with the peptide. medchemexpress.comsb-peptide.com4adi.comnih.gov This suggests that while the 323-339 epitope is a key component of the response to OVA, the processing and presentation of the peptide from the whole protein can influence the specificity of the responding T-cell population. medchemexpress.comnih.gov In these assays, proliferation is often measured by the incorporation of tritiated thymidine (B127349) into the DNA of dividing cells. tandfonline.com

To study antigen-specific T-cell responses with high precision, researchers frequently use T-cell receptor (TCR) transgenic mouse models where a majority of T cells express a single TCR specific for OVA(323-339). The most common models are the DO11.10 (on a BALB/c, H-2^d background) and the OT-II (on a C57BL/6, H-2^b background) mice. tandfonline.comnih.govaai.org

In these models, stimulation with OVA(323-339) leads to vigorous activation and proliferation of the transgenic CD4+ T cells. nih.govasm.org This activation is characterized by the upregulation of surface markers like CD69 and CD25 (the IL-2 receptor alpha chain). nih.gov Studies using DO11.10 T-cells have shown that they can be activated to produce IL-2 upon incubation with antigen-presenting cells (APCs) pulsed with OVA(323-339). plos.orgplos.org Similarly, OT-II T-cells proliferate and produce cytokines when co-cultured with APCs and the peptide. nih.govoup.com

Research has revealed complexities in how these transgenic T cells recognize the peptide. The OVA(323-339) sequence can bind to the MHC class II molecule I-A^d in multiple, overlapping registers. researchgate.netplos.orgnih.gov Both DO11.10 and OT-II T cells primarily recognize an epitope within the C-terminal portion of the peptide, encompassing amino acids 329-337. researchgate.netaai.orgnih.gov For both T-cell types, the amino acid at position 333 has been identified as the primary TCR contact residue, with the residue at 331 serving as an important secondary contact point. researchgate.netaai.orgnih.gov

T-cell Differentiation and Phenotype Skewing

Upon activation by OVA(323-339), naive CD4+ T cells differentiate into distinct functional subsets, known as T-helper (Th) cells. The specific phenotype they adopt is heavily influenced by the surrounding cytokine milieu and the nature of the initial stimulation.

The OVA(323-339) peptide is frequently associated with the induction of Th2-dominant immune responses, which are characteristic of allergic reactions. medchemexpress.commayflowerbio.comsb-peptide.com Immunization of mice with OVA(323-339) can lead to the production of Th2-associated cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-13, and the generation of IgE antibodies. 4adi.comnih.gov One study found that mice sensitized with OVA(323-339) exhibited higher serum levels of IL-4 compared to IFN-γ (a Th1 cytokine). 4adi.comnih.gov This Th2-skewing is a key reason why ovalbumin and its peptides are standard tools in mouse models of allergic asthma. aai.org Interestingly, research using dendritic cells pulsed with OVA(323-339) showed that this stimulation induced high levels of Th2 cytokines in both the lung and draining lymph nodes. aai.org

While often linked to Th2 responses, OVA(323-339) can also induce Th1 differentiation under specific conditions. The balance between Th1 and Th2 development is plastic and can be manipulated experimentally. For example, naive DO11.10 T cells can be polarized in vitro to a Th1 phenotype by stimulation with OVA(323-339) in the presence of IL-12 and anti-IL-4 antibodies. researchgate.netaai.org Conversely, they can be driven to a Th2 phenotype by stimulation with the peptide in the presence of IL-4 and anti-IL-12 antibodies. researchgate.netaai.org

This differentiation is governed by the expression of master transcription factors: T-bet for Th1 cells and GATA-3 for Th2 cells. nih.govresearchgate.net Studies have shown that the expression of these factors in response to OVA(323-339) stimulation can be modulated. For instance, in the absence of the signaling molecule Lck, OT-II T cells stimulated with the peptide show aberrant expression of T-bet and GATA-3, leading to altered cytokine production. nih.gov Furthermore, research indicates that different epitopes within the same OVA(323-339) peptide may preferentially drive Th1 or Th2 responses. One study found that T cells from OVA23-3 transgenic mice recognized the N-terminal region of the peptide, leading to strong proliferation and a Th2 phenotype, while DO11.10 T cells recognized the C-terminal region, resulting in milder proliferation and a Th1-skewed response. tandfonline.comnih.gov This highlights the intricate regulation underlying T-cell fate decisions following antigen recognition.

Table 2: Factors Influencing Th1/Th2 Differentiation in Response to Ovalbumin Peptide (323-339)

T-Cell Model Stimulating Condition Key Transcription Factor(s) Resulting Phenotype
DO11.10 OVA(323-339) + IL-12 + anti-IL-4 T-bet Th1 researchgate.netaai.org
DO11.10 OVA(323-339) + IL-4 + anti-IL-12 GATA-3 Th2 researchgate.netaai.org
OVA23-3 OVA(323-339) (N-terminal recognition) Not specified, but associated with IL-4 Th2 tandfonline.comnih.gov
DO11.10 OVA(323-339) (C-terminal recognition) Not specified, but associated with IFN-γ Th1-skewed tandfonline.comnih.gov
OT-II (Lck-deficient) OVA(323-339) + Th2 polarizing conditions Aberrant T-bet and GATA-3 Impaired Th2 differentiation nih.gov

Regulation of Cytokine Secretion Profiles

The interaction of OVA323-339 with the immune system leads to a distinct pattern of cytokine secretion, which is characteristic of a T helper 2 (Th2) polarized response. This response is crucial in the pathogenesis of allergic inflammation.

Research has shown that sensitization with OVA323-339 in mouse models results in a cytokine profile marked by elevated levels of Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), alongside reduced levels of Interferon-gamma (IFN-γ). nih.govsb-peptide.com4adi.com This cytokine milieu is a hallmark of Th2-mediated immunity. Specifically, mice sensitized with OVA323-339 exhibit higher serum levels of IL-4 and lower levels of IFN-γ, a pattern similar to that observed in mice sensitized with the whole ovalbumin protein. medchemexpress.comnih.govsb-peptide.com4adi.com

Further studies have delved into the nuances of this cytokine response. For instance, it has been observed that while OVA323-339 induces a Th2-like response, its immunogenic potency to activate splenocytes from mice sensitized with the whole OVA protein is limited. nih.govsb-peptide.com This suggests a degree of specificity in the T-cell response to the peptide versus the intact protein.

Interestingly, the peptide itself contains distinct epitopes that can drive different T-cell fates. One study identified that the N-terminal region of OVA323-339 is recognized by CD4+ T cells that subsequently differentiate into Th2 cells, characterized by high IL-4 production. tandfonline.com Conversely, the C-terminal region is recognized by CD4+ T cells that adopt a Th1-skewed phenotype, producing IFN-γ. tandfonline.com This finding highlights the complexity of the immune response to a single peptide.

The role of other cytokines has also been investigated. In some experimental settings, OVA323-339 has been shown to induce the production of IL-10, an immunoregulatory cytokine. nih.govrupress.org Additionally, under certain conditions of epicutaneous exposure, OVA323-339 can drive a Th17 response, characterized by the production of IL-17. pnas.org

Table 1: Cytokine Secretion Profile in Response to Ovalbumin Peptide (323-339)

Cytokine Predominant Response Research Finding
IL-4 Increased Mice sensitized with OVA323-339 show higher serum IL-4 levels, consistent with a Th2 response. medchemexpress.comnih.govsb-peptide.com
IFN-γ Decreased Lower levels of IFN-γ are observed in OVA323-339 sensitized mice, indicating a shift away from a Th1 response. medchemexpress.comnih.govsb-peptide.com
IL-5 Increased Studies have noted the production of IL-5 in response to OVA323-339, a key cytokine in eosinophil activation. nih.govaai.org
IL-10 Increased OVA323-339 can induce the production of the regulatory cytokine IL-10. nih.govrupress.org
IL-13 Increased Elevated levels of IL-13, another signature Th2 cytokine, are associated with the response to OVA323-339. nih.gov

Involvement of Regulatory T cells (Tregs) in Immune Regulation

Studies have shown that administration of a modified form of OVA323-339, specifically an octameric multiple antigen peptide (MAP), can increase the number and function of CD4+CD25+Foxp3+ Tregs in various tissues, including peripheral blood, lymph nodes, and the spleen. nih.gov This increase in Tregs is associated with a suppression of the Th2 immune response and an alleviation of allergic airway inflammation in mouse models. nih.gov The enhanced Treg function is linked to increased production of IL-10 and upregulation of molecules like CTLA-4 and PD-1 on the Treg surface. nih.gov

Furthermore, antigen-specific Tregs have been shown to mediate suppression by depleting the peptide-MHC class II complexes from the surface of dendritic cells, thereby preventing the activation of effector T cells. nih.gov This highlights a direct mechanism by which Tregs specific for OVA323-339 can control the immune response. The choice of adjuvant used with the peptide can also influence the balance between effector T cells and Tregs. aacrjournals.org

B-cell Epitope Characteristics and Humoral Responses

In addition to its role as a T-cell epitope, OVA323-339 also functions as a B-cell epitope, leading to the production of specific antibodies, particularly IgE, which are central to the humoral aspect of allergic responses. sigmaaldrich.comjpt.commayflowerbio.comjpt.com

Recognition by IgE Antibodies

The OVA323-339 peptide is directly recognized by Immunoglobulin E (IgE) antibodies. sigmaaldrich.comjpt.commayflowerbio.com This recognition is a critical step in the allergic cascade, as the cross-linking of IgE on the surface of mast cells and basophils by the allergen triggers the release of inflammatory mediators. After sensitization with the whole ovalbumin protein, a significant portion of the resulting anti-OVA IgE response is directed specifically against the OVA323-339 epitope. medchemexpress.comgenscript.com

Role in OVA-specific B-cell Response

The OVA323-339 peptide is important for the activation and response of B cells specific for ovalbumin. sigmaaldrich.commayflowerbio.com It is considered a common epitope for both T cells and B cells, facilitating the T-cell help required for B-cell activation and antibody production. chondrex.com The ability of B cells to present this peptide to T helper cells is a key element in the generation of a robust humoral response.

Induction of Allergen-Specific IgE Antibodies

Sensitization with OVA323-339 is effective in stimulating the production of allergen-specific IgE antibodies. medchemexpress.com In fact, studies have demonstrated that aerosolization of OVA323-339 can be as effective as sensitization with the native ovalbumin protein in inducing a serum anti-OVA IgE antibody response. medchemexpress.comgenscript.com Mice sensitized with OVA323-339 show elevated levels of both OVA-specific IgE and OVA323-339-specific IgE. nih.govsb-peptide.com4adi.com

Table 2: Humoral Response Characteristics of Ovalbumin Peptide (323-339)

Characteristic Description Key Findings
IgE Recognition The peptide is a direct target for IgE antibodies. A majority of the IgE response after OVA sensitization is directed against OVA323-339. medchemexpress.comgenscript.com
B-cell Activation Acts as a B-cell epitope, contributing to the activation of OVA-specific B cells. The peptide contains B-cell epitopes recognized by specific IgE antibodies. sigmaaldrich.commayflowerbio.comsb-peptide.com
IgE Induction Capable of inducing the production of allergen-specific IgE. Sensitization with OVA323-339 leads to significant levels of OVA-specific IgE. nih.govsb-peptide.com4adi.com

Applications in Immunological Research Models

Allergen Research Models

OVA(323-339) is instrumental in models of allergic hypersensitivity, including food allergies and asthma, by allowing researchers to probe the specific cellular and molecular pathways that lead to allergic sensitization and inflammation.

The peptide is a key reagent in dissecting the complex pathogenesis of food allergies. Research using T-cell receptor (TCR) transgenic mouse models, which are engineered to react to this specific peptide, has provided significant insights.

Studies have revealed that OVA(323-339) contains at least two distinct epitopes that can steer CD4+ T cells toward different fates. tandfonline.com In the OVA23-3 mouse model of food allergy, T-cells primarily recognize the N-terminal region of the peptide, leading to a strong proliferative response and differentiation into a Th2 phenotype, which is characteristic of an allergic response. tandfonline.com In contrast, T-cells from the DO11.10 mouse, a model often used for tolerance studies, recognize the C-terminal region, resulting in a milder, Th1-skewed response. tandfonline.com This dual functionality within a single peptide provides a unique model for studying the molecular switches that determine allergy versus tolerance.

Furthermore, in models where an allergic response has already been established by feeding an egg-white diet, subsequent oral administration of the OVA(323-339) peptide has been shown to inhibit the systemic production of Interleukin-4 (IL-4), a critical Th2 cytokine, without affecting IFN-γ levels. nih.gov This suggests that the peptide can modulate established Th2 responses, which is a significant finding for understanding potential therapeutic interventions. nih.gov The peptide is also used to confirm the antigen-specificity of regulatory T cells (Tregs) induced through other mechanisms, such as the transfer of maternal allergen-specific IgG immune complexes through breast milk, which can protect offspring from developing food allergies. rupress.org

Table 1: Research Findings of OVA(323-339) in Food Allergy Models

Research Model Key Finding Implication for Pathogenesis Reference
OVA23-3 Mice T-cells recognize the N-terminal region of the peptide, leading to a strong Th2 response. Demonstrates how a specific peptide epitope can drive an allergic phenotype. tandfonline.com
OVA23-3 Mice (post-sensitization) Oral administration of OVA(323-339) significantly decreased systemic IL-4 production. Suggests the peptide can suppress established Th2-mediated allergic responses. nih.gov

In the context of respiratory allergies, OVA(323-339) is widely used to model allergic airway inflammation and asthma. sigmaaldrich.comsb-peptide.com Studies have shown that sensitization and challenge with OVA(323-339) can induce a Th2-like immune response and lung inflammation comparable to that caused by the entire ovalbumin protein. sb-peptide.comnih.gov

However, the specific outcomes can vary significantly depending on the experimental design. In one notable study, immunotherapy with the whole OVA protein reduced airway eosinophilia and hyperresponsiveness, whereas immunotherapy with just the OVA(323-339) peptide had the opposite effect, aggravating these key features of asthma. atsjournals.org This highlights the complexity of the immune response and suggests that targeting a single T-cell epitope may not always produce the desired therapeutic outcome. atsjournals.org

Conversely, chemically modified versions of the peptide have shown promise. Synthesized OVA(323-339)MAP octamers, a structure where eight peptide monomers are linked to a core, were found to mitigate airway inflammation by promoting the function of regulatory T cells. nih.gov This effect was not observed with the peptide monomer alone. nih.gov Similarly, while peptide immunotherapy with OVA(323-339) by itself was not effective in one C57BL/6 mouse model, combining it with another immunodominant epitope from ovalbumin led to reduced eosinophilia and allergen-specific IgE. nih.gov

A primary application of OVA(323-339) is in the direct induction of asthma-like pathology in animal models. A pivotal study demonstrated that intratracheal administration of dendritic cells pulsed with OVA(323-339) was sufficient to induce airway hyperresponsiveness (AHR) and goblet cell hyperplasia (an increase in mucus-producing cells) in mice. aai.orgaai.orgnih.govaai.org

A crucial finding from this research was that AHR and goblet cell changes occurred with very little accompanying eosinophilia or parenchymal inflammation. aai.orgaai.orgnih.gov This was significant because it provided direct evidence dissociating AHR, a key physiological feature of asthma, from severe eosinophilic inflammation, which was previously thought to be a prerequisite. aai.orgaai.org These models demonstrated that the peptide stimulated high levels of Th2 cytokines in the lung and draining lymph nodes, which are responsible for the asthma-related symptoms. aai.orgnih.gov

In contrast, other models show different results. For instance, immunotherapy with OVA(323-339) in already-sensitized mice led to a significant increase in both AHR and the infiltration of eosinophils into the airways, suggesting it can also enhance inflammatory pathways under certain conditions. atsjournals.org

Table 2: Effects of OVA(323-339) on Airway Inflammation and Hyperresponsiveness

Experimental Approach Outcome for Airway Hyperresponsiveness (AHR) Outcome for Eosinophilia Key Insight Reference
Intratracheal DC pulsed with OVA(323-339) Induced Little to no increase AHR can be dissociated from significant eosinophilic inflammation. aai.orgaai.orgnih.govaai.org
Immunotherapy with OVA(323-339) Aggravated Aggravated Peptide immunotherapy can worsen asthma features in some contexts. atsjournals.org
Intraperitoneal sensitization & intranasal challenge Induced Induced The peptide can mimic the whole protein in inducing general inflammation. sb-peptide.comnih.gov

Immune Tolerance Studies

Beyond modeling allergic disease, OVA(323-339) is a cornerstone of research aimed at inducing antigen-specific immune tolerance. The goal of these studies is to find ways to "retrain" the immune system to not react to specific allergens or self-antigens.

Researchers have developed several innovative strategies using OVA(323-339) to promote tolerance. These approaches often involve coupling the peptide with other molecules or delivering it in novel ways to guide the immune response away from inflammation.

One successful strategy involves nanotechnology. Polymeric nanoparticles (tNPs) have been used to co-deliver OVA(323-339) and the immunosuppressive drug rapamycin. acs.orgpnas.org This combination was shown to effectively inhibit T-cell activation and promote the development of antigen-specific regulatory T cells (Tregs). acs.orgpnas.org

Another approach modifies the peptide itself. By attaching a lipid tail to create an "amphiphilic" peptide (lipo-OVA323–339), researchers significantly enhanced its delivery to lymph nodes. aai.org This modification led to a greater reduction in effector T cells and a more potent induction of Tregs compared to the unmodified peptide. aai.org

Other strategies under investigation include creating fusion proteins, where a cytokine like IL-2 or GM-CSF is attached to the peptide to target it to specific immune cells and modulate their response. atsjournals.org Furthermore, using multimeric versions of the peptide, such as the OVA323-339MAP octamer, has been shown to effectively induce tolerance by up-regulating Tregs and their suppressive functions. nih.gov

Table 3: Strategies for Inducing Immune Tolerance with OVA(323-339)

Strategy Mechanism Key Outcome Reference
Nanoparticle Delivery Co-encapsulation of OVA(323-339) with rapamycin. Inhibition of T-cell expansion and induction of antigen-specific Tregs. acs.orgpnas.org
Amphiphilic Peptides Addition of a lipid tail to the peptide (lipo-OVA323–339). Enhanced lymph node delivery and increased induction of Tregs. aai.org
Fusion Proteins Fusing the peptide to cytokines like IL-2 or GM-CSF. Aims to target the antigen to specific immune cells to induce tolerance. atsjournals.org

Oral tolerance is the natural process by which the immune system learns to not react against dietary antigens. OVA(323-339) is frequently used to study the mechanisms behind this phenomenon. Studies show that feeding mice the peptide can induce a state of tolerance that is comparable to feeding them the entire ovalbumin protein. researchgate.net

Mechanistically, oral administration of OVA(323-339) to sensitized mice can suppress systemic Th2 responses, specifically by reducing IL-4 production. nih.gov In other models, feeding the peptide leads to T-cell anergy (a state of unresponsiveness) in the mesenteric lymph nodes, which drain the gut. aai.org

As mentioned previously, the specific region of the peptide recognized by T-cells is critical. The C-terminal epitope of OVA(323-339) is associated with a milder, Th1-skewed response that is thought to contribute to the induction of tolerance. tandfonline.com This suggests that activating T-cells specific for this "tolerogenic" part of the peptide may create an environment that favors the development of regulatory T cells and inhibits inflammatory responses. tandfonline.com

Suppression of Systemic Th2 Responses

The Th2-type immune response, characterized by cytokines like Interleukin-4 (IL-4), is central to allergic reactions. Research has explored the use of OVA(323-339) to modulate and suppress these responses. In studies using TCR transgenic mouse models that are genetically predisposed to react to this specific peptide, oral administration of OVA(323-339) has been shown to inhibit systemic Th2 responses. lifetein.com

One key study demonstrated that after Th2 responses were established by feeding mice an egg-white diet, subsequent oral administration of the OVA(323-339) peptide led to a significant decrease in IL-4 production by splenic CD4+ T cells. lifetein.com This suggests that the peptide can induce a state of systemic tolerance even after an allergic response has been initiated. lifetein.com The ability of the peptide to be administered orally and still exert a systemic effect indicates that it can survive digestion to some extent and effectively interact with the immune system. lifetein.com This line of research is particularly relevant for developing safer immunotherapies for food allergies, as using a T-cell epitope like OVA(323-339) avoids the risk of severe allergic reactions that can be triggered by intact proteins containing IgE-binding epitopes. lifetein.com

Study Focus Model System Key Finding Reference
Oral ImmunotherapyOVA23-3 TCR Transgenic MiceOral administration of OVA(323-339) peptide significantly decreased IL-4 production from splenic CD4+ T cells. lifetein.com
Immune ModulationAllergic Mouse ModelOVA(323-339) induced a Th2-like response but had limited potency to activate splenocytes from mice already sensitized to the whole OVA protein. oup.com

Preclinical Vaccine and Immunotherapy Research

The well-defined nature of OVA(323-339) makes it an ideal candidate for preclinical research into new vaccines and immunotherapies for a variety of conditions, including cancer and autoimmune diseases.

Model Antigen for Immunotherapy Development

OVA(323-339) is widely used as a model antigen because it allows researchers to track and measure specific immune responses with high precision. lifetein.comcreative-diagnostics.com In the development of cancer immunotherapies and vaccines, it serves as a tool to test the efficacy of new delivery systems and therapeutic strategies. lifetein.comcreative-diagnostics.com By incorporating OVA(323-339) into a vaccine formulation, scientists can reliably assess whether the strategy can successfully induce a desired T-cell response in preclinical models, such as the OT-II transgenic mouse, whose T-cells are engineered to recognize this specific peptide. lifetein.com This controlled system provides a clear and reproducible way to evaluate how effectively a new therapy can stimulate the immune system before applying the same principles to more complex tumor antigens. lifetein.com

Enhancement of Antigen Presentation and Immune Stimulation

A critical challenge in vaccine and immunotherapy design is ensuring the antigen is effectively captured and presented by antigen-presenting cells (APCs), such as dendritic cells (DCs). nih.gov Research has shown that modifying the OVA(323-339) peptide can dramatically enhance its presentation. One successful approach involves conjugating the peptide to a lipid molecule, creating an amphiphilic "lipo-peptide". nih.govnih.gov

This modification allows the peptide to bind to albumin, a protein in the blood, and be transported efficiently to lymph nodes where it accumulates in DCs. nih.gov This strategy not only increases the amount of peptide delivered to APCs but also anchors the peptide to the APC membrane, leading to a more potent and prolonged presentation to T-cells. nih.gov In vitro experiments showed that bone marrow-derived dendritic cells (BMDCs) pulsed with lipo-OVA(323-339) were significantly better at activating OT-II T-cells compared to the unmodified, soluble peptide. nih.govnih.gov

Modification/Strategy Mechanism of Enhancement Observed Outcome Reference
Lipophilic Conjugation (lipo-OVA(323-339))Binds to albumin for transport to lymph nodes; anchors on DC membrane.Increased accumulation in DCs and enhanced T-cell activation. nih.govnih.gov
Dendritic Cell (DC) PulsingDCs are loaded with the peptide in vitro before being introduced in vivo.Intratracheal injection of peptide-pulsed DCs primed a strong Th2 response in the lungs. aai.orgnih.gov

Design of Peptide-Based Immunotherapeutic Approaches

The insights gained from using OVA(323-339) have informed the design of novel immunotherapies. The development of amphiphilic peptides, as described above, is a prime example of a rationally designed immunotherapeutic approach. nih.gov By attaching a lipid tail to the peptide, researchers created a delivery system that hijacks the body's natural albumin transport mechanism to improve vaccine potency. nih.gov

Another approach involves using OVA(323-339) to provide T-cell "help" in vaccines targeting other antigens. Studies have shown that including a strong T-helper epitope like OVA(323-339) in a vaccine formulation alongside a cytotoxic T-lymphocyte (CTL) epitope from a tumor antigen can significantly boost the CTL response. nih.gov This principle is critical for designing effective cancer vaccines, which must generate powerful killer T-cell responses to be successful.

Investigating T-cell Responses in Tumor Models

OVA(323-339) is instrumental in studying T-cell responses within the context of cancer. creative-diagnostics.com Researchers use tumor cell lines that have been engineered to express the full ovalbumin protein (e.g., B16-OVA melanoma or A20-OVA lymphoma) as model tumors. aacrjournals.orgaacrjournals.org This allows them to use the well-characterized OVA(323-339) peptide as a target to test the efficacy of various cancer immunotherapy strategies.

For instance, studies have demonstrated that:

Adoptive cell therapy using Th1 cells engineered with a T-cell receptor (TCR) specific for OVA(323-339) could produce anti-tumor cytokines (IFN-γ) and effectively kill A20-OVA lymphoma cells. aacrjournals.org When combined with chemotherapy, this approach led to the complete eradication of established tumors in mice. aacrjournals.org

Dendritic cell vaccines pulsed with OVA(323-339) and other OVA peptides can induce potent, antigen-specific T-cell expansion and anti-tumor immunity when directly injected into lymph nodes.

These tumor models provide a powerful and controlled environment to dissect the mechanisms of anti-tumor immunity and to optimize new therapeutic interventions before they are translated to human clinical trials. lifetein.comnih.gov

Methodologies and Experimental Systems for Ovalbumin Peptide 323 339 Studies

In Vitro Immunological Assays

A range of in vitro assays are employed to dissect the cellular and molecular responses initiated by OVA(323-339). These techniques allow for the detailed examination of specific immune cell functions in a controlled environment.

Enzyme-Linked ImmunoSpot (ELISPOT) Assays

ELISPOT assays are a cornerstone for quantifying the frequency of cytokine-secreting cells upon stimulation with OVA(323-339). jpt.comsb-peptide.com This method is highly sensitive for detecting individual T cells that release specific cytokines, such as interferon-gamma (IFN-γ), in response to the peptide. sb-peptide.commayflowerbio.com For instance, researchers utilize ELISPOT to study the binding of class II MHC-peptide complexes and subsequent T-cell activation in peripheral blood mononuclear cells (PBMCs). sb-peptide.commayflowerbio.com The assay provides a quantitative measure of the peptide's epitope specificity and the number of IFN-γ releasing effector cells. sb-peptide.commayflowerbio.com A typical working concentration for OVA(323-339) in ELISPOT assays is 10 µg/ml. invivogen.com

Intracellular Cytokine Staining (ICS)

Intracellular Cytokine Staining (ICS) coupled with flow cytometry is another powerful technique used to identify and quantify cytokine-producing T cells at a single-cell level. jpt.comjpt.com This method allows for the simultaneous analysis of cell surface markers and intracellular cytokine expression, providing a detailed phenotypic and functional profile of the responding T-cell populations. oup.com For example, after stimulating lymph node cells with OVA(323-339), intracellular staining for IFN-γ can reveal the percentage of CD4+ T cells that are activated by the peptide. aai.org In some studies, cells are restimulated for several hours with the peptide in the presence of a protein transport inhibitor like Brefeldin A to allow cytokines to accumulate within the cell. oup.comaai.org ICS has been used to demonstrate that in vitro stimulation with OVA(323-339) can lead to the development of a Th1 phenotype, characterized by the production of IFN-γ. oup.com

T-cell Proliferation Assays

T-cell proliferation assays are fundamental to determining the ability of OVA(323-339) to induce the expansion of antigen-specific T cells. jpt.comjpt.com These assays typically involve culturing lymphocytes with the peptide and measuring the subsequent increase in cell number. nih.gov In studies using splenocytes from mice sensitized to either whole ovalbumin or OVA(323-339), proliferation in response to the peptide was observed, indicating its immunogenic potential. sb-peptide.comnih.govmedchemexpress.com The proliferative response can be quantified by various methods, including the incorporation of radioactive thymidine (B127349) or the use of fluorescent dyes like 5,6-carboxy-succinimidyl-fluoresceine-ester (CFSE) that are diluted with each cell division. nih.govaai.org

Cytotoxicity Assays

Cytotoxicity assays are employed to assess the ability of T cells activated by OVA(323-339) to kill target cells. jpt.comjpt.com While OVA(323-339) is primarily a class II-restricted epitope that activates CD4+ helper T cells, these assays can be relevant in contexts where these helper cells provide assistance to CD8+ cytotoxic T lymphocytes. These assays are crucial for understanding the effector functions of the T-cell response elicited by the peptide. jpt.com

Antigen Presentation Assays with Antigen-Presenting Cells (APCs)

Antigen presentation assays are critical for understanding how OVA(323-339) is processed and presented by antigen-presenting cells (APCs), such as dendritic cells and B cells, to initiate a T-cell response. lifetein.com In these experiments, APCs are pulsed with the peptide and then co-cultured with T cells. nih.gov For example, A20 B cell lines have been loaded with varying concentrations of OVA(323-339) overnight and then incubated with purified mouse CD4+ T cells to quantify subsequent IFN-γ production. medchemexpress.com The efficiency of presentation can be enhanced by targeting the peptide to APCs. nih.gov Studies have also utilized artificial APCs, such as liposomes displaying MHC class II-peptide complexes, to investigate the activation of T cells with low avidity for the OVA(323-339) epitope. aai.org

In Vivo Experimental Models

In vivo experimental models, primarily in mice, are indispensable for studying the integrated immune response to OVA(323-339) in a whole organism. BALB/c mice are frequently used as they possess the H-2d haplotype, which includes the I-Ad MHC class II molecule that effectively presents OVA(323-339) to T cells. sb-peptide.comnih.gov

In a common experimental setup, mice are sensitized by intraperitoneal injection of OVA(323-339) absorbed to an adjuvant like Alum, followed by an intranasal challenge with the peptide to induce an allergic airway response. sb-peptide.comnih.gov Such models have demonstrated that OVA(323-339) can induce a Th2-like immune response, characterized by the production of IgE antibodies and cytokines like IL-4, similar to the response induced by the whole ovalbumin protein. sb-peptide.comnih.govmedchemexpress.com Another approach involves the daily aerosolization of the peptide to stimulate a serum anti-OVA IgE antibody response. medchemexpress.comgenscript.com

Researchers also use adoptive transfer models, where T cells from OVA-specific T-cell receptor (TCR) transgenic mice (like DO11.10 mice) are transferred into recipient mice, which are then challenged with the peptide. nih.govaai.org This allows for the tracking of antigen-specific T-cell activation, proliferation, and differentiation in various lymphoid organs. nih.govaai.org For instance, following subcutaneous immunization with OVA(323-339) in Complete Freund's Adjuvant (CFA), the proliferation of transferred T cells can be observed in the draining lymph nodes. nih.govaai.org

Furthermore, dendritic cells pulsed in vitro with OVA(323-339) have been administered intratracheally to prime an immune response in the lungs, leading to airway hyperresponsiveness and inflammation. aai.org These models are instrumental in dissecting the mechanisms of allergic asthma. aai.org

Murine Models (e.g., BALB/c, C57BL/6 mice)

Standard inbred mouse strains are fundamental to investigating the immunological properties of OVA(323-339). The choice of strain is crucial as the genetic background, particularly the Major Histocompatibility Complex (MHC) haplotype, dictates the nature of the immune response.

BALB/c Mice : This strain, which expresses the H-2^d MHC haplotype, is extensively used in studies of allergic diseases and hypersensitivity. medchemexpress.com In BALB/c mice, OVA(323-339) is recognized as a major immunodominant epitope of the whole ovalbumin protein, responsible for 25-35% of the T-cell response. sb-peptide.com4adi.comnih.gov Research in these mice has shown that OVA(323-339) can induce a Th2-dominant immune response, characterized by the production of IgE antibodies and lung inflammation similar to that induced by the native ovalbumin protein. sb-peptide.comnih.gov This makes the BALB/c model invaluable for exploring the cellular and humoral aspects of allergic sensitization. nih.gov

C57BL/6 Mice : These mice express the H-2^b MHC haplotype and are also widely used in OVA(323-339) research. researchgate.netnih.gov Studies using C57BL/6 mice have been instrumental in mapping additional T-cell epitopes and investigating different facets of the immune response, such as the induction of tolerance. nih.govnih.gov Comparing responses between BALB/c and C57BL/6 mice reveals how the MHC context can influence immune outcomes. For instance, while the peptide binds to both I-A^d (in BALB/c) and I-A^b (in C57BL/6), the subsequent T-cell differentiation and cytokine profiles can differ. researchgate.netaai.org

Murine ModelMHC HaplotypeKey Research Applications with OVA(323-339)Typical Findings
BALB/cH-2dAllergy, asthma, and immediate hypersensitivity models. medchemexpress.comnih.govInduces strong Th2-like responses, high IgE levels, and lung inflammation. sb-peptide.comnih.gov The peptide is a major T and B cell epitope. medchemexpress.com
C57BL/6H-2bT-cell tolerance, mapping of additional T-cell epitopes, and peptide immunotherapy. nih.govnih.govUsed to study T-cell activation and tolerance induction. nih.gov Combination immunotherapy with other OVA peptides has shown efficacy in this strain. nih.gov

Transgenic Mouse Strains (e.g., OT-II, DO11.10, OVA23-3)

To study antigen-specific T-cell responses with greater precision, researchers utilize T-cell receptor (TCR) transgenic mice. In these models, a large proportion of T-cells express a single TCR specific for OVA(323-339) presented by a particular MHC molecule.

OT-II Mice : These mice are on a C57BL/6 background (H-2^b) and express a TCR that specifically recognizes the OVA(323-339) peptide presented by the I-A^b MHC class II molecule. jax.orgnih.gov This results in a high frequency of CD4+ T-cells that are naive but primed to respond to this specific peptide. OT-II mice are a powerful tool for studying in vivo T-cell activation, differentiation into effector subsets (like Th1, Th2, Th17), peripheral tolerance, and immunological memory. jax.org

DO11.10 Mice : This strain, typically on a BALB/c background (H-2^d), possesses a transgenic TCR that recognizes OVA(323-339) in the context of the I-A^d MHC class II molecule. mblbio.comnih.gov Similar to OT-II mice, the DO11.10 model is invaluable for tracking the fate of antigen-specific CD4+ T-cells following immunization or challenge. mblbio.com Studies have shown these T-cells recognize the C-terminal region of the peptide, which can lead to a milder proliferation and a Th1-skewed response, in contrast to other models. nih.gov

OVA23-3 Mice : The OVA23-3 strain is a transgenic model for food allergy. nih.gov The CD4+ T-cells in these mice also recognize the OVA(323-339) peptide. However, they specifically recognize the N-terminal region of the peptide, which results in strong T-cell proliferation and a pronounced Th2 phenotype, leading to allergic inflammation. nih.gov The differing responses between DO11.10 and OVA23-3 mice highlight how recognition of distinct epitopes within the same peptide can drive different immune outcomes, such as tolerance versus allergy. nih.gov

Transgenic StrainGenetic Background (MHC)TCR SpecificityPrimary Research Use
OT-IIC57BL/6 (I-Ab)OVA(323-339) peptide presented by I-Ab. jax.orgnih.govStudying CD4+ T-cell activation, differentiation, tolerance, and memory. jax.org
DO11.10BALB/c (I-Ad)OVA(323-339) peptide presented by I-Ad. mblbio.comTracking antigen-specific CD4+ T-cell responses, particularly Th1-skewed responses and tolerance. nih.gov
OVA23-3Not specified, but recognizes peptideN-terminal region of OVA(323-339). nih.govModeling food allergy and studying the mechanisms of Th2-driven inflammation. nih.gov

Routes of Administration for Immunization and Challenge

The method used to introduce OVA(323-339) into an animal model significantly influences the resulting immune response. Researchers select specific routes to mimic different types of antigen exposure and to elicit particular immune outcomes.

Intraperitoneal (i.p.) : This is a common route for initial sensitization, often with an adjuvant like aluminum hydroxide (B78521) (Alum), to generate a systemic immune response and robust antibody production. medchemexpress.comnih.govresearchgate.net

Intranasal (i.n.) : Administration directly into the nasal passages is frequently used as a challenge route in sensitized animals to induce allergic airway inflammation, serving as a model for allergic asthma. nih.govresearchgate.net

Subcutaneous (s.c.) : Like intraperitoneal injection, subcutaneous administration is another standard method for immunization to elicit systemic immunity. nih.gov

Oral : Oral gavage is used to study phenomena related to the gastrointestinal immune system, such as the induction of oral tolerance or modeling food allergies.

Intratracheal : This route delivers the peptide directly to the lower airways, providing a potent challenge for inducing respiratory responses.

Epicutaneous (EC) : Application of the antigen to the skin is used to model atopic dermatitis and to investigate how skin sensitization can lead to subsequent allergic responses in other tissues, such as the lungs. pnas.org

Intravenous (i.v.) : This systemic route has been used in some protocols to robustly induce T-cell tolerance rather than activation. nih.govnih.gov

Aerosolization : Exposing mice to an aerosolized form of the peptide can be used to stimulate a serum IgE antibody response, mimicking inhalation of an allergen. medchemexpress.comgenscript.com

Route of AdministrationTypical Purpose in OVA(323-339) StudiesExample Application
Intraperitoneal (i.p.)Sensitization/ImmunizationInducing a systemic Th2 response and IgE production in BALB/c mice. nih.govresearchgate.net
Intranasal (i.n.)ChallengeInducing allergic airway inflammation in previously sensitized mice. nih.govresearchgate.net
Subcutaneous (s.c.)Sensitization/ImmunizationUsed for peptide immunotherapy protocols. nih.gov
Epicutaneous (e.c.)SensitizationModeling skin sensitization and its effect on airway inflammation. pnas.org
Intravenous (i.v.)Tolerance InductionAdministering soluble peptide to tolerize T-cells in C57BL/6 mice. nih.govnih.gov
AerosolChallenge/SensitizationStimulating anti-OVA IgE antibody response. medchemexpress.comgenscript.com

Advanced Techniques and Reagents

The study of OVA(323-339)-specific immune responses is greatly enhanced by sophisticated molecular tools designed to detect and analyze rare antigen-specific lymphocytes.

MHC Dextramers and Tetramers for T-cell Quantification

MHC class II tetramers and dextramers are powerful reagents for identifying and quantifying antigen-specific CD4+ T-cells. nih.gov These reagents consist of multiple MHC class II molecules (such as I-A^d or I-A^b), each loaded with the OVA(323-339) peptide. mblbio.comcreativebiolabs.net The multimeric structure binds with high avidity to the TCRs of T-cells specific for the OVA(323-339) epitope. The complex is conjugated to a fluorescent dye (e.g., PE or APC), allowing for the direct detection, enumeration, and isolation of these specific T-cells from a heterogeneous population using flow cytometry. mblbio.comnih.gov This technology is crucial for tracking the frequency and phenotype of T-cells during an immune response. mblbio.com Dextramers, a more recent development with a higher number of MHC-peptide complexes on a dextran (B179266) backbone, may offer superior staining intensity and sensitivity compared to tetramers. nih.gov

Use of Biotinylated Peptides in Antigen-Specific T-cell Analysis

Biotinylation of the OVA(323-339) peptide is a common chemical modification that enhances its utility in various immunological assays. sb-peptide.commayflowerbio.com A biotin (B1667282) molecule is attached to the peptide, typically at the N-terminus. sb-peptide.com This biotinylated peptide can then be used in conjunction with streptavidin, a protein with an exceptionally high affinity for biotin. For instance, fluorochrome-labeled streptavidin can be used to create MHC tetramers from biotinylated MHC-peptide monomers. This strong and specific interaction is also leveraged in other applications, such as Enzyme-Linked ImmunoSpot (ELISPOT) assays, to quantify cytokine-secreting cells and analyze T-cell activation. sb-peptide.commayflowerbio.com

Antibodies Against Ovalbumin Peptide(323-339) Epitopes

A range of specific antibodies are available to facilitate research on OVA(323-339). These include:

Antibodies to the peptide : Polyclonal and monoclonal antibodies can be raised against the synthetic OVA(323-339) peptide itself. 4adi.comcreative-diagnostics.com These are useful for detecting the peptide in various immunoassays.

Antibodies to the peptide-MHC complex : Highly specialized monoclonal antibodies have been developed that recognize the conformational epitope created by the OVA(323-339) peptide when it is bound and presented by a specific MHC class II molecule. creative-diagnostics.com These reagents are valuable for identifying antigen-presenting cells (APCs) that are actively presenting the epitope to T-cells. creative-diagnostics.com

Antibodies to the specific TCR : In transgenic models like the DO11.10 mouse, a specific monoclonal antibody (clone KJ1-26) is available that recognizes the transgenic T-cell receptor itself. mblbio.com This allows for an alternative method to track the antigen-specific T-cell population, which can be used in conjunction with or as a comparison to MHC tetramer staining. mblbio.com

Peptide Conjugates for Enhanced Antigen Delivery (e.g., Mannosylated peptides, Amphiphilic peptides)

To improve the immunogenicity and delivery of Ovalbumin peptide(323-339) (OVA(323-339)), various conjugation strategies have been explored. These modifications aim to enhance uptake by antigen-presenting cells (APCs), promote presentation via Major Histocompatibility Complex (MHC) molecules, and ultimately shape the desired immune response. Two prominent strategies involve the conjugation of the peptide to mannose moieties (mannosylation) to target specific cellular receptors, and its linkage to lipidic or self-assembling domains to create amphiphilic structures with inherent adjuvanting properties.

Mannosylated Peptides

Mannosylation involves the attachment of mannose groups to the OVA(323-339) peptide. This strategy leverages the presence of mannose receptors (MR), a type of C-type lectin receptor (CLR), which are highly expressed on the surface of immature APCs like dendritic cells (DCs). oup.com Targeting these receptors is intended to facilitate enhanced internalization of the antigen, leading to more efficient processing and presentation.

Research has shown that immunization with mannosylated OVA(323-339) (M-OVA(323-339)) in an adjuvant results in enhanced antigen presentation in the draining lymph nodes compared to the unconjugated peptide. oup.comoup.com Studies evaluating the local administration of soluble M-OVA(323-339) also demonstrated increased antigen presentation in the draining lymph nodes 24 hours after administration. oup.com The synthesis of such peptides typically involves solid-phase synthesis, where the peptide is elongated with a building block containing lysine (B10760008) coupled to protected mannose groups. oup.comoup.com

Despite the enhanced uptake and presentation, the resulting T-cell response can be complex. While M-OVA(323-339) induces normal clonal expansion and recirculation of antigen-specific CD4+ T cells, these cells often develop poor effector functions. oup.comoup.com This is characterized by minimal interferon-gamma (IFN-γ) production, reduced delayed-type hypersensitivity (DTH) responses, and lower levels of specific IgG antibody isotypes in the serum, particularly IgG2a and IgG2b. oup.comoup.com In some in vitro studies, while both mannosylated and unmodified peptides induced similar T-cell proliferation and IFN-γ production, the mannosylated version did not induce IL-10 production. oup.comoup.com Interestingly, one study found that mannosylation of synthetic long peptides (SLPs) containing the OVA(323-339) epitope did not influence MHC class II-restricted presentation to CD4+ T cells, although it did enhance cross-presentation for MHC class I-restricted epitopes. plos.org

These findings suggest that while mannosylation is an effective tool for targeting OVA(323-339) to APCs, it may also modulate the nature of the subsequent immune response, in some cases leading to a state of impaired T-cell effector function or tolerance. oup.comoup.comuq.edu.au

Experimental SystemConjugateKey FindingsReference
In vivo immunization of C57BL/6 miceM-OVA(323-339)Enhanced antigen presentation in draining lymph nodes on days 1 and 3 post-immunization compared to unmodified peptide. oup.com oup.com
In vivo DTH response in C57BL/6 miceM-OVA(323-339)Significantly reduced DTH response on day 26 compared to mice immunized with unmodified OVA(323-339). oup.com oup.com
In vivo antibody response in C57BL/6 miceM-OVA(323-339)Resulted in significantly lower total IgG titers, with reduced IgG2a and IgG2b levels compared to the unmodified peptide. oup.com oup.com
In vitro stimulation of OTII splenocytesM-OVA(323-339)Induced equal proliferation of CD4+ T cells compared to unmodified OVA(323-339). oup.com oup.com
In vitro stimulation of bone marrow-derived DCs (BMDCs)Mannosylated SLP containing OVA(323-339)Did not influence MHC II-restricted presentation to OT-II CD4+ T cells compared to non-mannosylated SLP. plos.org plos.org

Amphiphilic Peptides

Amphiphilic peptides are created by conjugating the hydrophilic OVA(323-339) peptide to a hydrophobic moiety, such as a lipid (lipopeptides) or a self-assembling peptide sequence. oup.compnas.org This design confers several advantages, including improved transport to lymph nodes, enhanced interaction with and uptake by APCs, and self-adjuvanting properties that can elicit robust immune responses without conventional adjuvants. nih.govnih.gov

Lipopeptides: One approach involves conjugating OVA(323-339) to an amphiphilic polymer like DSPE-PEG2000, creating what is referred to as lipo-OVA(323-339). oup.comnih.gov Following subcutaneous injection, these lipopeptides can bind to endogenous albumin, facilitating their transport to draining lymph nodes and accumulation in APCs. oup.comnih.gov In vitro studies with bone marrow-derived dendritic cells (BMDCs) showed that lipo-OVA(323-339) exhibited a tenfold increase in DC uptake compared to the unmodified peptide. oup.comnih.gov The lipid modification anchors the peptide to the APC membrane, which can enhance the potency and duration of antigen presentation. oup.comaai.org This enhanced presentation can lead to the induction of antigen-specific immune tolerance, significantly reducing both T-cell and B-cell mediated immunity against ovalbumin. oup.comnih.gov

Self-Assembling Peptides: Another strategy involves genetically fusing or chemically linking OVA(323-339) to short, self-assembling peptide domains, such as Q11. pnas.orgrsc.org In aqueous salt solutions, these fusion peptides spontaneously assemble into well-defined nanofibers that display the OVA(323-339) epitope on their surface. pnas.org These nanostructures function as chemically defined, self-adjuvanting vaccines. pnas.orgnih.gov They can elicit strong and long-lasting antibody responses comparable to those induced by potent conventional adjuvants, but without inducing the local inflammation associated with adjuvants like alum. nih.govrsc.org These self-adjuvanting nanoparticles have been shown to effectively activate both B-cell and T-cell arms of the adaptive immune system. nih.gov Other self-assembling systems, such as those based on elastin-like polypeptide (ELP) micelles, have also been used to deliver OVA(323-339). nih.govacs.org Non-covalent conjugation of the peptide to these micelles via coiled-coil domains enhanced DC uptake and subsequent CD4+ T-cell proliferation. nih.govacs.org

Experimental SystemConjugate TypeKey FindingsReference
In vitro uptake by BMDCsLipo-OVA(323-339) (DSPE-PEG2000 conjugate)Exhibited a 10-fold increase in DC uptake compared with unmodified peptide. oup.comnih.gov oup.comnih.gov
In vitro T-cell activationLipo-OVA(323-339)Showed significantly higher stimulation of OT-II T cells (measured by IL-2 production) compared to its unmodified counterpart. oup.com oup.com
In vivo immune tolerance in C57BL/6 miceLipo-OVA(323-339)Significantly reduced anti-OVA IgG titers and the frequency of OVA-specific CD4+ T cells in the blood. oup.comnih.gov oup.comnih.gov
In vivo antibody response in miceSelf-assembling O-Q11 nanofibersElicited a robust and long-lasting IgG response comparable to the peptide administered with Complete Freund's Adjuvant (CFA). rsc.org rsc.org
In vivo local inflammationSelf-assembling O-Q11 nanofibersDid not elicit localized inflammatory responses, unlike alum-adjuvanted OVA(323-339). rsc.org rsc.org
In vitro T-cell proliferationELP-K/E-OVA(323) (coiled-coil micelle)Enhanced CD4+ T-cell proliferation compared to covalently linked or free peptide. nih.govacs.org nih.govacs.org

Future Research Directions and Translational Perspectives

Deeper Elucidation of MHC-Peptide-TCR Interactions and Specificity

The interaction between the Major Histocompatibility Complex (MHC), a peptide antigen, and a T-cell receptor (TCR) is the lynchpin of adaptive immunity. Future research is poised to unravel the nuanced complexities of this trimolecular interaction using Ovalbumin peptide (323-339) (OVA(323-339)) as a model. A key area of investigation is the concept of "binding registers," where a single peptide can bind to the MHC class II molecule in multiple conformations. nih.goveurogentec.comnih.gov

Studies have shown that OVA(323-339) can be presented by the mouse MHC class II molecule I-A'd' in at least three or four distinct registers. nih.govplos.org These different binding modes expose different amino acid side chains to the TCR, leading to functionally distinct T-cell responses. For instance, shorter peptides that mimic different registers, such as Ova(323-335) and Ova(325-336), have been shown to dissociate from I-A'd' with different kinetics and stimulate entirely different T-cell hybridomas. nih.govacs.org This demonstrates that a single peptide sequence can activate diverse T-cell populations depending on how it is presented. nih.govacs.org

Further complicating this interaction is the role of flanking residues—amino acids that lie outside the core binding motif. Research indicates that these flanking residues can stabilize the interaction between the peptide and MHC, significantly enhancing the activity of even weakly bound registers. plos.org The DO11.10 T-cell hybridoma, a common tool in OVA research, recognizes one of the least stable binding registers of OVA(323-339), an interaction that is highly dependent on the presence of these N-terminal flanking residues. plos.org

Future investigations will likely employ advanced structural biology techniques, such as cryo-electron microscopy, and sophisticated biophysical assays to visualize these different registers in complex with MHC and TCRs. A deeper understanding of how binding registers and flanking residues dictate T-cell specificity is critical, as it could explain the origins of autoimmune diseases where immune responses are mistakenly directed against self-peptides. researchgate.net

Binding Register (Core Sequence)Key CharacteristicsRecognized by T-Cell CloneReference
Register 1 (e.g., 323-335)Forms a highly stable complex with I-A'd'; corresponds to the crystallized structure.Does not stimulate the hybridoma stimulated by the alternate register. nih.govacs.orgresearchgate.net
Register 2 (e.g., 325-336)Binds in an alternate, functionally distinct register with different dissociation kinetics.Stimulates a different T-cell hybridoma than Register 1. nih.govacs.org
Register 4 (Core 329-337)Forms a kinetically unstable complex with I-A'd'; its activity is highly dependent on N-terminal flanking residues.DO11.10 nih.govplos.org

Advanced Strategies for Antigen Processing and Presentation Modulation

Modulating how antigens are processed by antigen-presenting cells (APCs) and presented to T-cells is a promising avenue for therapeutic intervention. Research using OVA(323-339) has been instrumental in developing and testing novel strategies to enhance or prolong antigen presentation, thereby shaping the ensuing immune response.

One advanced strategy involves the chemical modification of the peptide itself. Lipophilic modification, which involves attaching a lipid tail to the peptide (creating a "lipo-peptide"), dramatically improves its presentation. oup.com This modification serves a dual purpose: it helps deliver the peptide to lymph nodes by "hitchhiking" on endogenous albumin, and it anchors the peptide to the surface membrane of APCs. oup.comoup.com This anchoring creates a local reservoir of the peptide and facilitates a unique "hetero-bivalent" interaction where the peptide moiety engages the MHC molecule while the lipid tail secures it to the cell membrane. oup.comnih.gov This significantly prolongs the duration of antigen presentation. While unmodified OVA(323-339) loses over 95% of its ability to activate T-cells after 24 hours, the lipo-peptide version retains 70% of its activity and has a functional half-life of 37 hours. oup.comnih.gov This strategy also allows the peptide to be loaded directly onto surface MHC II molecules, bypassing some intracellular processing steps. nih.gov

Future work will focus on refining these modulation strategies. This includes optimizing the type and length of lipid modifications and exploring other conjugation approaches to better control the delivery and persistence of peptides on APCs. Understanding how to manipulate these pathways will be crucial for developing more effective vaccines and tolerogenic therapies.

Modulation StrategyMechanism of ActionEffect on PresentationReference
Lipophilic Modification (Lipo-peptide)Lipid tail anchors peptide to APC membrane and aids lymph node delivery via albumin binding.Increases peptide uptake by DCs, prolongs presentation half-life (37h vs. <5h), and allows direct loading to surface MHC II. oup.comoup.comnih.gov
Increased Protein StabilityStructural changes in the parent ovalbumin protein reduce its susceptibility to proteolytic cleavage.Decreases the efficiency of OVA(323-339) processing and subsequent presentation to T-cells. acs.org
Self-Assembling NanofibersIncorporating the peptide into a self-assembling carrier (e.g., Q11 peptide) creates a multivalent display.Enhances T-cell dependent antibody responses, indicating potent T-cell help driven by efficient presentation. nih.gov

Development of Novel Peptide-Based Immunomodulatory Therapies

The ultimate goal of studying model antigens like OVA(323-339) is to translate fundamental knowledge into effective therapies for human diseases. The peptide is a key component in the preclinical development of novel immunomodulatory strategies aimed at either inducing antigen-specific tolerance for autoimmune diseases and allergies or augmenting immunity for vaccines.

One promising approach is the conjugation of peptides to biocompatible polymers like polyethylene (B3416737) glycol (PEG). Systemic administration of PEGylated OVA(323-339) has been shown to increase the frequency of immunosuppressive Foxp3+ regulatory T-cells (Tregs) while reducing pro-inflammatory T-cells. nih.govnih.gov The size and structure of the PEG molecule influence the peptide's bioavailability and its tolerogenic potential, offering a tunable platform for inducing immune tolerance. nih.gov

Similarly, the lipo-peptide strategy described earlier is being developed not just to enhance presentation but to actively induce tolerance. Treatment with lipo-OVA(323-339) led to a significant reduction in inflammatory IFN-γ-producing CD4+ T-cells and an increase in Tregs. oup.com This approach holds promise for treating autoimmune disorders by selectively downregulating disease-relevant T-cells. oup.com

For allergic diseases, peptide immunotherapy aims to desensitize the immune system. However, studies have shown that therapy with OVA(323-339) alone may be insufficient or could even aggravate allergic airway inflammation in some models. nih.govatsjournals.orgatsjournals.org More effective results were achieved with a combination peptide immunotherapy, where OVA(323-339) was administered along with other immunodominant T-cell epitopes from ovalbumin. nih.gov This suggests that inducing tolerance in complex allergic responses may require targeting a broader repertoire of T-cells.

Future development in this area will involve optimizing these delivery and modification platforms—such as PEGylation, lipidation, or encapsulation in nanoparticles—to precisely control the immunological outcome, steering the response towards either tolerance or activation as needed.

Therapeutic StrategyModification/CarrierTarget Disease TypeObserved Immunomodulatory EffectReference
Treg InductionConjugation to Polyethylene Glycol (PEG)Autoimmunity, Allergy, Transplant RejectionIncreased frequency of Foxp3+ Tregs; reduced pro-inflammatory TNF-producing T-cells. nih.govnih.gov
Immune Tolerance InductionLipophilic ModificationAutoimmunityReduced frequency of antigen-specific CD4+ T-cells; inhibited IFN-γ production; increased Tregs. oup.com
Allergy DesensitizationCombination of multiple peptide epitopesAllergy / AsthmaReduced eosinophilia and allergen-specific IgE when used in combination; ineffective or pro-inflammatory when used alone. nih.govatsjournals.org

Application in Understanding and Manipulating Immune Responses in Complex Diseases

The knowledge gained from OVA(323-339) provides a powerful framework for understanding and manipulating immune responses in complex human diseases, including autoimmunity, allergies, and cancer.

Autoimmune Diseases: In conditions like multiple sclerosis, type 1 diabetes, and rheumatoid arthritis, the immune system mistakenly attacks self-tissues. pnas.orgnih.gov The strategies of inducing antigen-specific tolerance using modified peptides, such as coupling them to nanoparticles or red blood cells, are being directly tested in models of these diseases. pnas.orguab.edu OVA(323-339) frequently serves as a crucial negative control peptide in these experiments, helping to confirm that any observed therapeutic tolerance is specific to the disease-associated autoantigen and not a result of generalized immune suppression. pnas.orgnih.gov

Allergies: In allergic asthma models, OVA(323-339) has been used extensively to probe the T-helper 2 (Th2) cell responses that drive pathology. atsjournals.orgatsjournals.org Studies comparing immunotherapy with the full ovalbumin protein versus the single peptide have revealed that peptide therapy can sometimes unexpectedly worsen airway inflammation, highlighting the complexity of T-cell responses in allergies and the need for carefully designed multi-epitope approaches. atsjournals.orgatsjournals.org

Cancer Immunotherapy: A major goal in cancer therapy is to generate robust T-cell responses against tumor-specific antigens. OVA(323-339) is widely used in preclinical cancer models to test the efficacy of novel vaccine platforms and antigen delivery systems, such as oligomannose-coated liposomes. nih.gov Furthermore, T-cells genetically engineered to express a TCR specific for OVA(323-339) are used to test the potency of adoptive T-cell transfer therapies. aacrjournals.org These model systems allow researchers to optimize strategies for activating and directing T-cells to eradicate tumors before applying them to more complex human tumor antigens. aacrjournals.org

Q & A

Q. What experimental models are commonly used to study OVA(323-339) in immune responses?

OVA(323-339) is studied in BALB/c mice for immediate hypersensitivity and Th2-driven allergic responses. Transgenic models like OT-II mice (TCR-specific for OVA(323-339) in I-A(d)) are used to investigate T cell activation and clonal deletion. In vitro assays include splenocyte proliferation assays, calcium mobilization in TH cells, and ELISpot to measure cytokine secretion. For example, M2-expressing B cells pulsed with 0.01 μM OVA(323-339) enhance TH cell calcium signaling, while OVA(323-339)-sensitized mice show peptide-specific splenocyte proliferation .

Q. How is the purity and stability of OVA(323-339) validated for experimental use?

Quality control involves HPLC (>97% purity) and lyophilized storage at −20°C. Solubility is confirmed in distilled water (1 mg/mL), with working solutions diluted in buffers like PBS. Stability assays under varying pH (e.g., pH 5.0 vs. 7.0) reveal faster peptide-MHC dissociation at acidic conditions, critical for antigen presentation studies .

Q. What structural features of OVA(323-339) enable its MHC class II binding?

The peptide’s core sequence (ISQAVHAAHAEINEAGR) contains residues critical for I-A(d) binding. Residues 325–336 are essential for MHC anchoring, while N-terminal truncations (e.g., OVA(329-339)) abolish T cell activation. Structural studies using fluorescence spectroscopy and size-exclusion chromatography show slow binding kinetics (t½ = 32 hours at pH 7.0), influenced by prebound peptide dissociation rates .

Advanced Research Questions

Q. How do the two distinct binding registers of OVA(323-339) to I-A(d) influence T cell responses?

OVA(323-339) binds I-A(d) in two registers: one spanning residues 323–335 and another 325–335. The 325–336 register activates T-cell hybridomas, while the 323–335 register fails to stimulate them. This dual binding impacts epitope prediction tools, as register shifts can alter T cell receptor (TCR) recognition and downstream polarization (Th1 vs. Th2). Experimental validation requires peptide-MHC crystallography and TCR specificity assays .

Q. Why does OVA(323-339) exhibit limited immunogenic potency in OVA-sensitized mice compared to whole ovalbumin?

Despite inducing Th2 responses, OVA(323-339) lacks the serpin-like reactive center loop of full-length OVA, which protects the peptide from rapid proteolytic degradation. The R339T mutation in OVA increases stability but reduces epitope processing efficiency by 40–60%, limiting MHC presentation. This highlights the need for adjuvants or carrier proteins to enhance immunogenicity in vaccine design .

Q. How can in vitro clonal deletion assays using OVA(323-339) refine thymic negative selection models?

Thymocytes from DO10 TCR-transgenic mice undergo apoptosis when co-cultured with I-Ad+ antigen-presenting cells and ≥10 nM OVA(323-339). This system identifies minimum peptide thresholds for negative selection and demonstrates thymic epithelial cells (e.g., TNC-R3.1 line) can mediate deletion. Methodologically, flow cytometry for CD4+CD8+ thymocyte depletion and caspase-3 activation are used .

Q. What methodological challenges arise in assessing OVA(323-339)’s binding to HLA-DR4 alleles?

Computational predictions (e.g., EpiMatrix z-score = 1.66) suggest weak HLA-DR4 binding, but experimental assays show no T cell activation, indicating potential false positives. Researchers must validate binding via competitive ELISA with biotinylated peptides and address peptide degradation from freeze-thaw cycles. Discrepancies between in silico and in vitro data underscore the need for empirical verification .

Q. How does OVA(323-339) differentiate CD4+ T cells into Th1 or Th2 phenotypes?

Epitope specificity determines polarization: N-terminal residues (323–329) drive Th2 responses (IL-4, IL-5) in OVA23-3 allergy models, while C-terminal regions favor Th1 (IFN-γ) in DO11.10 tolerance models. Co-stimulatory signals (e.g., CD28/OX40L) and antigen dose (0.1–1 μM) further modulate differentiation. Cytokine profiling via multiplex assays is critical for phenotype validation .

Contradictions and Methodological Considerations

Q. Why do some studies report OVA(323-339)-specific T cell proliferation despite low MHC binding affinity?

Discrepancies arise from peptide stability, presentation context (e.g., B cells vs. dendritic cells), and adjuvant use. For instance, M2-expressing B cells enhance peptide presentation via prolonged MHC retention, while proteasome inhibitors (e.g., lactacystin) can increase epitope availability. Researchers should standardize antigen-presenting cell types and protease inhibitors across experiments .

Q. How can researchers reconcile conflicting data on OVA(323-339)’s role in tumor immunity vs. allergy?

Context-dependent effects are observed: OVA(323-339) primes anti-tumor CD8+ CTLs when administered subcutaneously with adjuvants like poly(I:C), but induces allergy in mucosal exposures. Dose optimization (e.g., 10–50 μg/mouse) and route-specific delivery (intranasal vs. subcutaneous) are key variables. Tumor models require OVA-expressing target cells (e.g., EG.7-OVA) for cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.